Ofloxacin Hydrochloride

説明

Ofloxacin Hydrochloride is a second-generation fluoroquinolone antibiotic . It is used to treat certain bacterial infections in many different parts of the body . It may also be used for other problems as determined by your doctor . Ofloxacin Hydrochloride exhibits antibacterial efficacy against both gram-positive and gram-negative bacteria .

Synthesis Analysis

The synthesis of Ofloxacin involves an asymmetric metal-free synthesis by organocatalytic hydrogenation . A new asymmetric synthesis method was introduced for the mass production of levofloxacin . The synthesis process involved the difficult task of optical resolution of ofloxacin .

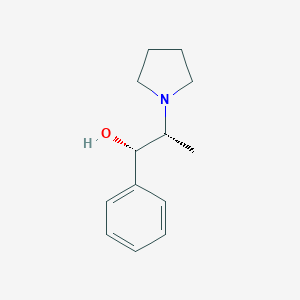

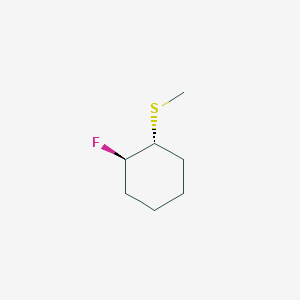

Molecular Structure Analysis

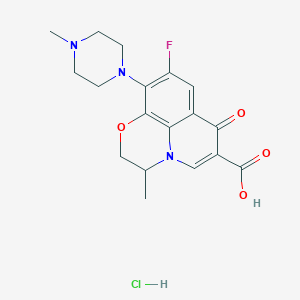

The molecular formula of Ofloxacin Hydrochloride is C18H21ClFN3O4 . Its average mass is 397.828 Da and its monoisotopic mass is 397.120453 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ofloxacin Hydrochloride are influenced by pH . The electrical signal decreases more quickly in an alkaline than acidic environment, which is due to the differences between coulomb electrostatic and hydrogen bonding forces .

科学的研究の応用

Application in Ocular Inflammation Treatment

Specific Scientific Field

Pharmaceutical Nanotechnology

Summary of the Application

Ofloxacin Hydrochloride has been used in the development of bioadhesive polymeric nanoparticles for the treatment of ocular inflammation . The antibiotic drug is encapsulated in nanoparticles, which are then incorporated into ocular formulations .

Methods of Application

The nanoparticles encapsulating Ofloxacin were fabricated using an emulsion solvent evaporation technique . The optimized formulation (LPCL-NP2) was composed of low molecular weight polycaprolactone, 500 mg of Kolliphor P188, 0.25% chitosan hydrochloride, and 50 mg of Ofloxacin . This formulation was then incorporated into two ocular formulations: a gel (LPCL-NP2-G4) and an in situ forming gel (LPCL-NP2-ISG4) .

Results or Outcomes

The optimized LPCL-NP2 formulation displayed a sphere shape with drug entrapment efficiency (EE%) of 89.73 ± 0.04%, particle size (PS) of 195.4 ± 13.17 nm, polydispersity index (PDI) of 0.323 ± 0.01, and zeta potential (ZP) of 55.4 ± 0.66 mV . Rabbits treated with LPCL-NP2-ISG4 demonstrated a remarkable antibacterial efficacy and evident low bacterial growth .

Application in Antibacterial Research

Specific Scientific Field

Chemical Engineering and Solution Chemistry

Summary of the Application

The solubility and acid-base properties of the antibacterial Ofloxacin were studied in aqueous solutions of sodium chloride at different temperatures . This research is important for understanding the behavior of Ofloxacin in various environments, which can inform its use in treating bacterial infections .

Methods of Application

Hydronation constants were investigated at different temperatures by potentiometric and UV-spectrophotometric titrations . The solubility of Ofloxacin was determined by UV-spectrophotometric measurements using the calibration straight line method .

Results or Outcomes

At physiological pH, the neutral HL 0 (zwitterion) species of Ofloxacin has a mole fraction percentage of 85% . The solubility increases almost linearly with the increase of the temperature, while the hydronation constants decrease by about 0.2 logarithmic units passing from T = 288.15 to 318.15 K .

Application in Respiratory Infections

Specific Scientific Field

Pharmaceutical Medicine

Summary of the Application

Ofloxacin Hydrochloride is used in the treatment of various infectious diseases, including respiratory infections . This is due to its expanded antibacterial spectrum against Gram-positive bacteria and increased overall antibacterial activity .

Methods of Application

Ofloxacin Hydrochloride is typically administered orally in tablet form for the treatment of respiratory infections . The dosage and duration of treatment depend on the type and severity of the infection.

Results or Outcomes

Patients treated with Ofloxacin Hydrochloride for respiratory infections generally show improvement in symptoms within a few days of starting the medication . However, the exact outcomes can vary depending on the specific type of infection and the patient’s overall health.

Application in Environmental Impact Studies

Specific Scientific Field

Environmental Science

Summary of the Application

Research has been conducted on the environmental impact of Ofloxacin Hydrochloride, particularly its effect on living organisms and ecosystems . This includes studies on the spread of bacterial resistance triggered by exposure to the antibiotic .

Methods of Application

Environmental impact studies typically involve collecting samples from various environments (such as water or soil), then analyzing these samples in a laboratory to detect the presence and concentration of Ofloxacin .

Results or Outcomes

The results of these studies have shown that exposure to Ofloxacin can have direct effects on living organisms, flora, and fauna . In particular, it can contribute to the spread of bacterial resistance, which is a major concern in the scientific community .

Application in Nanostructured Drug Delivery

Specific Scientific Field

Nanoscience and Pharmaceutical Engineering

Summary of the Application

Ofloxacin Hydrochloride has been used in the development of engineered nanostructured materials for drug delivery . This involves the design of new systems for carrying, delivering, and administering drugs already in use .

Methods of Application

The nanocarriers for Ofloxacin loading and release were synthesized using different types of silver, mesoporous silica-based, and Pluronic/silica-based nanoparticles . The antibacterial properties of these nanocarriers were studied against S. aureus and E. coli .

Results or Outcomes

The best antibacterial results were obtained for the silver core@silica mesoporous nanoparticles nanosystem@ofloxacin for the strain S. aureus ATCC 25923, with MIC and MBC values of 5 and 25 μg/mL . This proved the efficacy and synergetic effect of the antibiotic and the silver core of the nanoparticles .

Application in Environmental Remediation

Specific Scientific Field

Environmental Science and Engineering

Summary of the Application

Research has been conducted on the environmental impact of Ofloxacin Hydrochloride, particularly its effect on living organisms and ecosystems . This includes studies on the spread of bacterial resistance triggered by exposure to the antibiotic . Therefore, developing and improving Ofloxacin remediation technologies for the environment is essential and urgent .

Safety And Hazards

Ofloxacin Hydrochloride can cause serious side effects, including tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) . It should be used only for infections that cannot be treated with a safer antibiotic . In rare cases, Ofloxacin Hydrochloride may cause damage to your aorta, the main blood artery of the body . This could lead to dangerous bleeding or death .

特性

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOOISJXWZMLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82419-36-1 (Parent) | |

| Record name | Ofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70922609 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ofloxacin Hydrochloride | |

CAS RN |

118120-51-7 | |

| Record name | Ofloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118120-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

silyl](/img/structure/B55129.png)